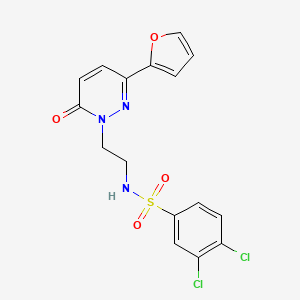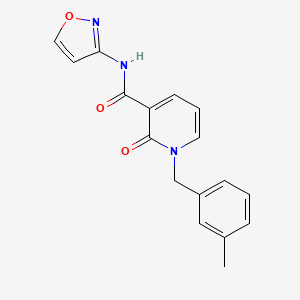
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes, particularly in the realm of antiallergic activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have been synthesized as part of a broader effort to develop new antiallergic agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be applied to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, with modifications to accommodate the indole and fluorophenyl components.
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophore elements: a dimethylamino group, which is known to interact with histaminic receptors; an indole moiety, which is a common structure in many biologically active compounds; and a fluorophenyl group, which can enhance binding affinity and metabolic stability. These elements are found in various antiallergic compounds, such as the N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Japp-Klingemann reaction for indolization, followed by decarboxylation to afford the indole alkanoates, and amidification for the final amide formation . These reactions are likely relevant to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, although the specific details would depend on the starting materials and reaction conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. For example, the presence of the dimethylamino group could affect the compound's basicity, while the fluorophenyl group could impact its lipophilicity and electronic properties. These attributes are important for the compound's pharmacokinetics and pharmacodynamics, as seen in the evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiallergic Agents : A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides highlighted their synthesis and evaluation as novel antiallergic compounds. These compounds, through variation in indole substituents and alkanoic chain length, demonstrated significant antiallergic potency, suggesting potential therapeutic applications for related compounds in treating allergic reactions (Menciu et al., 1999).
Antipsychotic Agents : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their synthesis and pharmacological evaluation as potential antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors, indicating a novel approach to antipsychotic drug development (Wise et al., 1987).
Synthetic Chemistry Applications
- Protecting Groups in Synthesis : A study detailed the use of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals as temporary protecting groups for vicinal diols. This research highlights the synthetic utility of such compounds in selective acetylation and benzoylation, demonstrating their role in facilitating complex synthetic pathways (Hanessian & Moralioglu, 1972).
Materials Science Applications
- Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes incorporating a dimethylamino group for use as fluorescent molecular probes was reported. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes due to their environment-sensitive fluorescence properties (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29(2)23-13-9-21(10-14-23)25(30-16-15-20-5-3-4-6-24(20)30)18-28-26(31)17-19-7-11-22(27)12-8-19/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSJWZOKGKMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

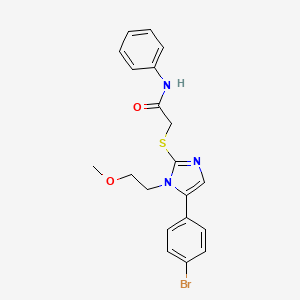
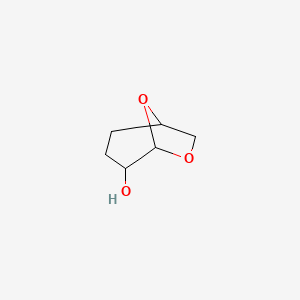
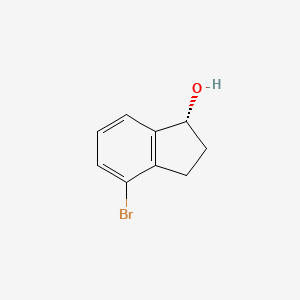
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)
